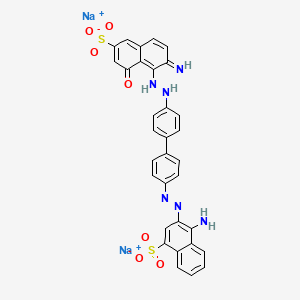
Direct Red 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Red 13, also known as C.I. 22155, is a synthetic azo dye commonly used in the textile industry. It belongs to the class of direct dyes, which are anionic dyes with substantivity for cellulosic fibers. These dyes are typically applied from an aqueous dyebath containing an electrolyte, such as sodium chloride or sodium sulfate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Direct Red 13 is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process involves the formation of a diazonium salt from an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is often purified through filtration and recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Direct Red 13 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the original azo dye.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the dye.
Wissenschaftliche Forschungsanwendungen
Direct Red 13 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed as a biological stain for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton, paper, leather, wool, silk, and nylon
Wirkmechanismus
The mechanism of action of Direct Red 13 involves its interaction with cellulosic fibers through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the cellulose chains, allowing for strong adherence without the need for additional chemicals. This interaction is facilitated by the flat shape and length of the dye molecules, which maximize the bonding forces .
Vergleich Mit ähnlichen Verbindungen
- Direct Blue 1
- Direct Orange 25
- Congo Red
Comparison: Direct Red 13 is unique in its vivid red color and strong affinity for cellulosic fibers. Compared to other direct dyes like Direct Blue 1 and Direct Orange 25, this compound offers better color fastness and brightness. Congo Red, another similar compound, is also a direct dye but is primarily used as a pH indicator due to its color change properties in different pH environments .
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Eigenschaften
Molekularformel |
C32H22N6Na2O7S2 |
|---|---|
Molekulargewicht |
712.7 g/mol |
IUPAC-Name |
disodium;5-[2-[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]hydrazinyl]-6-imino-4-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O7S2.2Na/c33-26-14-9-20-15-23(46(40,41)42)16-28(39)30(20)32(26)38-36-22-12-7-19(8-13-22)18-5-10-21(11-6-18)35-37-27-17-29(47(43,44)45)24-3-1-2-4-25(24)31(27)34;;/h1-17,33,36,38H,34H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI-Schlüssel |
WZNGUHVOJYNZAA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)NNC5=C6C(=CC(=CC6=O)S(=O)(=O)[O-])C=CC5=N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
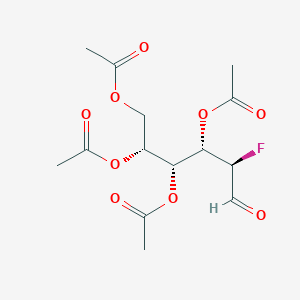
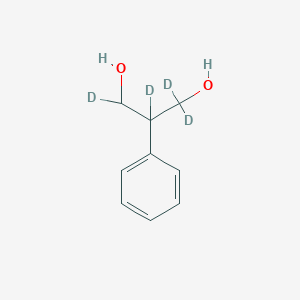
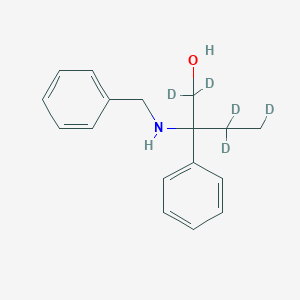
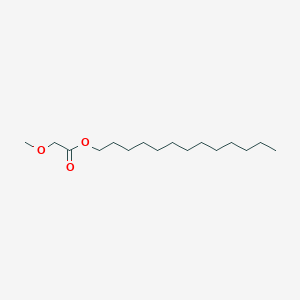

![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
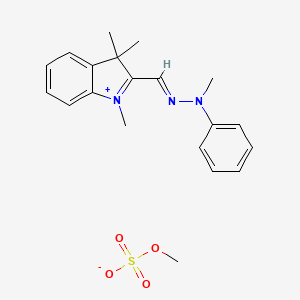
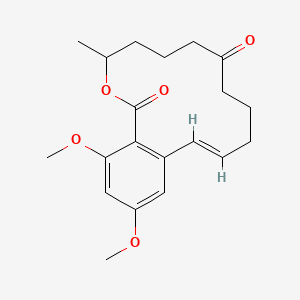
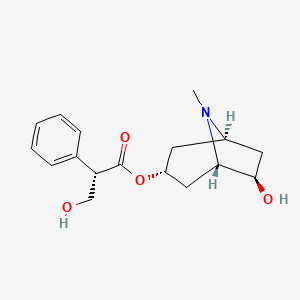
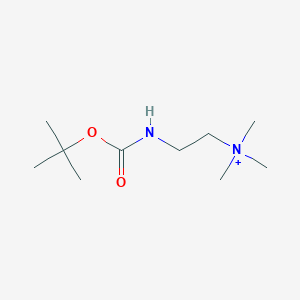
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
